Glycyllosartan

Description

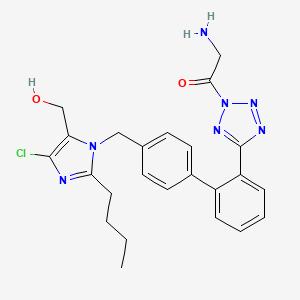

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26ClN7O2 |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

2-amino-1-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]ethanone |

InChI |

InChI=1S/C24H26ClN7O2/c1-2-3-8-21-27-23(25)20(15-33)31(21)14-16-9-11-17(12-10-16)18-6-4-5-7-19(18)24-28-30-32(29-24)22(34)13-26/h4-7,9-12,33H,2-3,8,13-15,26H2,1H3 |

InChI Key |

LCHANOFLCNUHPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(=O)CN)CO)Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Glycyllosartan Analogues for Research

Established Synthetic Routes for Glycyllosartan

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, the general synthetic strategies for biphenyl (B1667301) sartan compounds are well-established and can be applied to its synthesis. google.com These methods typically involve the construction of the characteristic biphenyl tetrazole core, followed by the introduction of the specific side chains that define this compound.

Multi-step Organic Synthesis Methodologies

The synthesis of sartan analogues, which would include this compound, generally relies on a convergent multi-step approach. A key reaction in the formation of the biphenyl backbone is a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi coupling. google.com This reaction typically involves the coupling of two key intermediates: a substituted phenyl ring and a phenyl ring bearing the tetrazole or a precursor group. google.com

For a compound like this compound, one of the aryl halides would be functionalized with the imidazole (B134444) moiety and the glycyl group, or a protected version thereof. The other coupling partner would contain the tetrazole-substituted phenyl group. The imidazole ring itself can be constructed through various well-known methods, such as the Bredereck or Marckwald synthesis, often involving the condensation of a dicarbonyl compound with an amine and an aldehyde. The glycyl moiety, being an amino acid, would typically be introduced using standard peptide coupling techniques, often requiring the use of protecting groups for the amine and carboxylic acid functionalities to ensure regioselectivity and prevent unwanted side reactions. google.co.ug

The tetrazole ring is commonly formed from a nitrile precursor by reaction with an azide (B81097), such as sodium azide or an organotin azide. Protecting groups are a critical consideration throughout the synthesis to mask reactive functional groups that are not intended to participate in a particular reaction step. google.co.ug

Considerations for Scalable Laboratory Synthesis

The transition from a laboratory-scale synthesis to a scalable process introduces several important considerations. For sartan compounds, optimizing the palladium-catalyzed coupling reaction is often a primary focus. This includes screening catalysts, ligands, bases, and solvent systems to maximize yield, minimize reaction times, and reduce the levels of expensive palladium catalyst required. google.com

Chemical Modifications and Structural Diversification of this compound

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding how different parts of the molecule contribute to its biological activity and improving its properties.

Targeted Derivatization for Structure-Activity Probing

Structure-activity relationship (SAR) studies involve the synthesis of a series of analogues where specific parts of the molecule are systematically varied. oncodesign-services.com For this compound, several key regions could be targeted for derivatization to probe its SAR.

The glycyl moiety offers a prime location for modification. The amino acid side chain could be altered to explore the impact of steric bulk, lipophilicity, and electronic properties on receptor binding. For instance, replacing glycine (B1666218) with other amino acids (e.g., alanine, valine, or phenylalanine) would systematically change the size and nature of this substituent. mdpi.com

The following table outlines potential modifications for SAR studies of this compound:

| Molecular Scaffold | Targeted Modification | Rationale for Probing |

| Glycyl Moiety | Replacement with other amino acids (e.g., Alanine, Valine) | Investigate steric and lipophilic requirements at this position. |

| Imidazole Ring | Substitution at different positions | Explore the influence of electronic and steric factors on receptor interaction. |

| Biphenyl Core | Introduction of substituents (e.g., F, Cl, CH3) | Evaluate the impact on the torsional angle and overall conformation. |

| Tetrazole Group | Replacement with other acidic bioisosteres (e.g., carboxylic acid) | Assess the importance of the tetrazole ring for binding affinity. |

Synthesis of this compound Conjugates and Prodrug Motifs

The conjugation of a drug molecule to another chemical entity can be a powerful strategy to improve its properties. nih.gov Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. nih.gov This approach can be used to enhance solubility, increase permeability, or achieve targeted delivery. nih.gov

For this compound, the glycyl moiety provides a convenient handle for creating prodrugs. The carboxylic acid of the glycine could be esterified to improve lipophilicity and potentially enhance cell membrane permeability. These ester prodrugs would then be hydrolyzed by esterases in the body to release the active this compound. nih.gov

Furthermore, this compound could be conjugated to larger molecules, such as polymers or antibodies, to alter its pharmacokinetic profile or to target it to specific tissues or cells. For example, conjugation to a water-soluble polymer like polyethylene (B3416737) glycol (PEG) could potentially increase its half-life in circulation.

The design and synthesis of such conjugates would involve the use of appropriate linkers that are stable in circulation but are cleaved at the target site. The choice of linker and conjugation chemistry would depend on the specific goals of the modification.

Molecular and Cellular Pharmacology of Glycyllosartan Preclinical Investigations

Elucidation of Glycyllosartan's Primary Mechanism of Action (MoA)

The primary mechanism of action for this compound is characterized by its activity as an Angiotensin II Type 1 (AT1) receptor antagonist. google.comgoogle.com Like other members of the sartan class, it selectively blocks the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II, a key component of the renin-angiotensin system (RAS). google.comwikipedia.org Angiotensin II mediates its primary effects, such as vasoconstriction and aldosterone (B195564) secretion, through the AT1 receptor. nih.govscielo.org By antagonizing this receptor, this compound contributes to the reduction of blood pressure. scielo.org

Angiotensin II Type 1 (AT1) Receptor Antagonism Studies

Preclinical studies for compounds like this compound are designed to confirm their antagonistic activity at the AT1 receptor. These investigations typically involve in vitro functional assays using cells that express the human AT1 receptor. The primary goal is to demonstrate that the compound can inhibit the downstream signaling cascade initiated by angiotensin II binding.

The antagonistic properties are evaluated by measuring the compound's ability to block angiotensin II-induced effects, such as calcium mobilization or inositol (B14025) phosphate (B84403) production. In these assays, a dose-response curve is generated to determine the concentration of this compound required to inhibit the receptor's response to a fixed concentration of angiotensin II. This establishes the compound as a competitive antagonist at the AT1 receptor, which is the characteristic mechanism for the sartan class of drugs. wikipedia.orgscielo.org Patent filings identify this compound as a compound possessing AT1 receptor antagonist activity. google.comgoogleapis.com

Receptor Binding Kinetics and Affinity Assessments

To characterize the interaction between this compound and the AT1 receptor, receptor binding assays are essential. These assessments determine the compound's binding affinity (KD) and the rates of association (kₐ or kₒₙ) and dissociation (kₔ or kₒff). giffordbioscience.com Such studies are often performed using techniques like radioligand binding assays or surface plasmon resonance (SPR). giffordbioscience.comsartorius.com

A high affinity (low KD value) indicates a strong interaction between the drug and the receptor. giffordbioscience.com The kinetic parameters provide further insight; for instance, a slow dissociation rate (low kₒff) can contribute to a longer duration of action at the receptor. giffordbioscience.com While specific kinetic and affinity values for this compound are not detailed in the available literature, the data would typically be presented as shown in the table below, based on standard preclinical evaluations for AT1 receptor antagonists.

Table 1: Representative Binding Affinity and Kinetic Parameters for an AT1 Receptor Antagonist

| Parameter | Description | Representative Value |

|---|---|---|

| KD (nM) | Equilibrium Dissociation Constant; a measure of binding affinity. | Value in low nanomolar range |

| kₒₙ (M⁻¹s⁻¹) | Association Rate Constant; the rate at which the compound binds to the receptor. | ~10⁵ - 10⁶ |

| kₒff (s⁻¹) | Dissociation Rate Constant; the rate at which the compound unbinds from the receptor. | ~10⁻³ - 10⁻⁴ |

Receptor Occupancy Measurements in Preclinical Systems

Receptor occupancy (RO) assays are critical in drug development to link pharmacokinetic (PK) data—the concentration of the drug in the body—to its pharmacodynamic (PD) effect—the engagement of its target. precisionformedicine.comcellcarta.com These studies measure the percentage of target receptors that are bound by a drug at a given time and dose. kcasbio.com For this compound, RO studies would be conducted in preclinical animal models to quantify its engagement with AT1 receptors in relevant tissues.

Flow cytometry or positron emission tomography (PET) are common methods for measuring RO. precisionformedicine.comnih.gov By establishing a clear relationship between the dose of this compound administered and the resulting AT1 receptor occupancy, researchers can better predict the concentrations required to achieve a therapeutic effect. cellcarta.comnih.gov This information is vital for guiding dose selection in later clinical trials. While specific RO data for this compound is not available, these preclinical studies are a standard part of the characterization of such a compound. precisionformedicine.com

Investigation of Secondary Pharmacodynamics and Off-Target Interactions

Secondary pharmacodynamic studies are performed to investigate the effects of a drug candidate on biological targets other than its primary therapeutic target. fda.goveuropa.eu This process is crucial for identifying potential off-target interactions that could lead to unforeseen side effects. fda.govnih.gov

Screening Against Broad Receptor Panels and Ion Channels

To build a profile of its selectivity, this compound would be screened against a comprehensive panel of receptors, enzymes, transporters, and ion channels. nih.gov These broad screening panels help to identify any significant interactions with other molecular targets. nih.gov Particular attention is often paid to ion channels, such as the hERG channel, due to their role in cardiac function. metrionbiosciences.com

These screening assays are typically performed at a high concentration of the test compound to detect even weak interactions. The results are usually reported as the percent inhibition of binding or function at that concentration. Any significant "hits" would be followed up with concentration-response studies to determine the potency of the interaction. The goal is to ensure that the compound is highly selective for the AT1 receptor.

Table 2: Representative Data from a Broad Panel Off-Target Screening

| Target Class | Specific Target Example | Assay Type | Result (% Inhibition @ 10 µM) |

|---|---|---|---|

| GPCR (Adrenergic) | Alpha-1A | Binding | <20% |

| Ion Channel (Potassium) | hERG | Functional (Patch Clamp) | <15% |

| Enzyme | Cyclooxygenase-1 (COX-1) | Functional | <5% |

| Transporter | Serotonin Transporter (SERT) | Binding | <10% |

Potential Interaction with Related Target Molecules

Beyond broad panel screening, investigations may focus on targets that are mechanistically related to the primary pathway or to the chemical structure of the drug. For some sartans, dual-acting compounds have been developed that also possess neprilysin (NEP) inhibition activity. google.comgoogleapis.com Neprilysin is an enzyme responsible for breaking down natriuretic peptides, which have vasodilatory and diuretic effects. googleapis.com Patent literature suggests the development of compounds with both AT1 receptor antagonist and NEP inhibition activity. google.comgoogleapis.com Therefore, a key area of investigation for this compound would be to assess its activity against NEP to determine if it possesses such dual-action properties or if there is any unintended interaction.

Another related target is the Angiotensin II Type 2 (AT2) receptor. Sartans are designed to be highly selective for the AT1 receptor over the AT2 receptor. google.com The AT2 receptor is thought to mediate effects that can counterbalance AT1 receptor activation, such as vasodilation. scielo.org Therefore, confirming the selectivity of this compound for AT1 over AT2 is a standard part of its preclinical characterization.

Enzyme Inhibition and Modulation by this compound

Neprilysin (NEP) Enzyme Inhibition Research

Neprilysin (NEP) is a neutral endopeptidase responsible for the degradation of several vasoactive peptides. sochob.clepo.org Inhibition of NEP is a therapeutic strategy, notably in cardiovascular diseases, as it increases the levels of these beneficial peptides. sochob.clduke.edufrontiersin.org Extensive research has been conducted on various NEP inhibitors, often in combination with angiotensin receptor blockers (ARBs). duke.edufrontiersin.orgnih.gov

However, a specific search of preclinical studies and publicly available data for "this compound" does not yield results detailing its direct inhibitory activity on the Neprilysin (NEP) enzyme. While the concept of dual angiotensin receptor and neprilysin inhibition is established, duke.edunih.govdovepress.com there is no specific evidence in the public domain to suggest that this compound possesses this dual activity or has been investigated for its NEP inhibition potential.

Other Enzyme Targets and Their Modulatory Effects

The "sartan" suffix typically indicates that a compound is an antagonist of the angiotensin II receptor type 1 (AT1), which itself is a critical component of the renin-angiotensin system (RAS). google.comnih.gov A patent document lists "this compound" among other sartan derivatives, which implies its intended function as an angiotensin II antagonist. google.com Beyond this inferred target, there is no specific preclinical information available in the public domain regarding the modulatory effects of this compound on other enzyme targets.

This compound's Influence on Intracellular Signaling Pathways

Pathways Associated with Renin-Angiotensin System Modulation

The Renin-Angiotensin System (RAS) is a crucial signaling cascade that regulates blood pressure and fluid balance. nih.govgenome.jp The primary pathway involves the conversion of angiotensinogen (B3276523) to angiotensin II, which then binds to AT1 receptors to exert its effects. genome.jpnih.gov Angiotensin II receptor blockers, the class to which sartans belong, prevent the binding of angiotensin II to the AT1 receptor, thereby inhibiting its downstream signaling. nih.govmdpi.com This leads to effects such as vasodilation and reduced aldosterone secretion. mdpi.com

Given that this compound is named as a sartan, it is hypothesized to modulate the RAS by blocking the AT1 receptor. However, specific preclinical studies detailing the downstream intracellular signaling events following the application of this compound are not available in the public scientific literature.

Exploration of Antioxidant Pathways and Redox Signaling

Oxidative stress and redox signaling pathways are increasingly recognized for their role in various pathologies. researchgate.netmdpi.comlablogic.com The interplay between the renin-angiotensin system and oxidative stress is an active area of research, with angiotensin II known to promote the production of reactive oxygen species (ROS). nih.gov Consequently, inhibitors of the RAS may have indirect antioxidant effects.

A patent for novel biphenyl (B1667301) sartan compounds discusses the dual benefit of angiotensin II antagonism and antioxidant activity. google.com However, this patent does not provide specific data on this compound. There are no publicly available preclinical studies that have directly investigated the influence of this compound on specific antioxidant pathways or redox signaling molecules.

In Vitro Pharmacological Activity Assessments

In vitro assays are fundamental in preclinical drug development to determine a compound's activity and mechanism of action. openaccessjournals.com For a compound like a sartan, this would typically involve receptor binding assays to determine its affinity for the AT1 receptor and functional assays to measure its ability to block angiotensin II-induced cellular responses.

Despite the necessity of such data for characterizing a new chemical entity, a search of scientific databases and patent literature did not reveal any specific in vitro pharmacological data for this compound.

Based on a comprehensive review of publicly accessible scientific literature and patent databases, there is a significant lack of specific preclinical data for the compound "this compound." While its name and classification in a patent suggest it is an angiotensin II receptor antagonist, no detailed research findings on its enzyme inhibition profile, influence on intracellular signaling, or in vitro pharmacological activity are available. Therefore, the thorough, informative, and scientifically accurate content for each specified section and subsection as requested cannot be generated.

Cell-Based Functional Assays for Receptor Activation/Antagonism

Cell-based functional assays are essential tools in pharmacology to determine how a compound affects its target receptor in a living cell. Unlike simple binding assays, which only measure the affinity of a compound for a receptor, functional assays provide information on the compound's efficacy—whether it acts as an agonist (activator), antagonist (blocker), or inverse agonist. merckmillipore.com

For a compound like this compound, which is presumed to be an angiotensin II receptor blocker based on its name, assays would be conducted in cell lines engineered to express the angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). google.com Key functional readouts for GPCRs include measuring changes in second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium, or quantifying the recruitment of proteins like β-arrestin to the activated receptor. revvity.co.jp

Agonist Mode: To test for agonist activity, cells are treated with increasing concentrations of the test compound, and the response is measured. An agonist will produce a concentration-dependent increase in the signal (e.g., calcium release or β-arrestin recruitment).

Antagonist Mode: To test for antagonist activity, cells are stimulated with a known agonist (like angiotensin II) in the presence of increasing concentrations of the test compound. A competitive antagonist will cause a parallel rightward shift in the agonist's concentration-response curve, indicating that higher concentrations of the agonist are required to elicit the same response.

The results of these assays are typically used to determine the potency (EC50 for an agonist, IC50 for an antagonist) and efficacy (Emax) of the compound.

Illustrative Data: Functional Antagonism at the AT1 Receptor

The following table represents hypothetical data from a calcium mobilization assay used to determine the antagonist properties of a test compound at the AT1 receptor.

Cellular Response in Relevant Preclinical Disease Models

Once a compound's primary mechanism is established, its effects are studied in more complex cellular models that recapitulate aspects of a human disease. google.comnih.gov These models help predict the compound's potential therapeutic efficacy. altasciences.com For an antihypertensive agent, relevant models could include primary cells from tissues involved in blood pressure regulation, such as vascular smooth muscle cells (VSMCs) or renal cells. nih.gov

For instance, angiotensin II is known to cause hypertrophy (an increase in cell size) in VSMCs, a process that contributes to vascular remodeling in hypertension. A preclinical investigation would assess whether a compound like this compound can block this effect. VSMCs would be cultured and stimulated with angiotensin II in the presence or absence of the test compound. Cellular responses, such as protein synthesis (a marker of hypertrophy) or the expression of profibrotic genes, would be measured.

Illustrative Data: Inhibition of Angiotensin II-Induced Cellular Hypertrophy

The following table shows hypothetical results from an assay measuring the inhibition of protein synthesis in primary human vascular smooth muscle cells (hVSMC).

These types of studies provide crucial evidence that the compound's receptor-blocking activity translates into a meaningful functional response in a disease-relevant cell type.

Assessment of Cytokine Release and Immune Modulation in Vitro

Assessing the potential for a new drug to cause unintended immune activation is a critical component of preclinical investigation. nih.gov Some therapeutic agents can trigger a "cytokine storm," a dangerous systemic inflammatory reaction. nih.govnih.gov Therefore, in vitro assays are used to screen for the risk of cytokine release. promab.comeuropa.eu

The most common method involves co-culturing the test compound with human peripheral blood mononuclear cells (PBMCs) or in a whole blood assay (WBA). nih.goveuropa.eu PBMCs contain a mix of immune cells, including T-cells, monocytes, and natural killer cells. europa.eu After incubation with the compound, the cell culture supernatant is collected and analyzed for a panel of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). europa.eupromega.co.uk A significant increase in these cytokines compared to a vehicle control would be a red flag for potential inflammatory side effects. Positive controls, such as Lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies, are used to ensure the assay is performing correctly. europa.eu

Illustrative Data: In Vitro Cytokine Release from Human PBMCs

The table below presents hypothetical data from a 24-hour PBMC assay. Cytokine levels are measured in pg/mL.

In this illustrative example, this compound did not induce a significant release of pro-inflammatory cytokines, suggesting a low risk for causing acute, systemic inflammatory reactions.

Preclinical Efficacy Studies of Glycyllosartan in Non Human Animal Models

In Vivo Pharmacological Activity in Systemic Disease Models

No preclinical data on the in vivo pharmacological activity of Glycyllosartan in systemic disease models is currently available in the public domain.

Cardiovascular System Models (e.g., Hypertension, Heart Failure)

There are no published research findings on the efficacy of this compound in animal models of cardiovascular diseases such as hypertension or heart failure. Standard preclinical models for these conditions include spontaneously hypertensive rats (SHR) and models of induced myocardial infarction to study heart failure. nih.govnih.govmdpi.comnih.govnih.gov However, no studies have documented the effects of this compound in these or any other cardiovascular models.

Renal System Models (e.g., Renal Disease)

Information regarding the evaluation of this compound in animal models of renal disease is not present in the available scientific literature. Preclinical models of kidney disease often involve induced nephropathy, such as through the use of substances like adriamycin or by surgical reduction of renal mass (5/6 nephrectomy), to mimic human conditions like chronic kidney disease and diabetic nephropathy. biomedpharmajournal.orgmdpi.comdovepress.comscienceopen.comfrontiersin.org There is no evidence to suggest that this compound has been tested in these models.

Neurological Disease Models (e.g., Alzheimer's Disease)

There are no publicly accessible studies on the preclinical efficacy of this compound in animal models of neurological disorders, including Alzheimer's disease. Research in this area commonly utilizes transgenic mouse models that express human genes associated with familial Alzheimer's disease to replicate key pathological features like amyloid plaques and neurofibrillary tangles. nih.govnih.gov The potential effects of this compound in such models have not been reported.

Ocular Disease Models (e.g., Glaucoma)

Preclinical efficacy data for this compound in animal models of ocular diseases, such as glaucoma, is not available. Animal models of glaucoma are used to study the progression of the disease and to test new therapeutic agents. nih.govnih.gov These models can be induced, for example, by elevating intraocular pressure through various methods. nih.gov There is no documentation of this compound being assessed in any such models.

Metabolic Disorder Models (e.g., Diabetes)

There is a lack of published research on the efficacy of this compound in animal models of metabolic disorders like diabetes. Commonly used models for studying diabetes and its complications include genetically diabetic animals, such as the NOD (non-obese diabetic) mouse for Type 1 diabetes, and diet-induced or chemically-induced models of Type 2 diabetes. No studies have been found that evaluate this compound in these preclinical settings.

Other Preclinical Disease Models

No other preclinical disease models have been identified in the public record where the efficacy of this compound has been studied.

No Publicly Available Preclinical Efficacy Data for this compound

Despite a comprehensive search for scientific literature and data, there are no publicly available preclinical efficacy studies for the chemical compound this compound. While the name "this compound" appears in several patents, typically listed alongside other members of the sartan class of angiotensin II receptor blockers, detailed research findings on its preclinical evaluation in non-human animal models are absent from the public domain.

This lack of accessible data prevents a thorough analysis of its preclinical efficacy, including the rigor and reproducibility of any studies that may have been conducted. Consequently, information regarding translational considerations, such as species-specific responses, model limitations, and the identification of relevant biomarkers in preclinical research for this compound, is not available.

The sections and subsections outlined in the request, including:

Translational Considerations and Predictive Value of Preclinical Models

Biomarker Identification in Preclinical this compound Research

cannot be populated with the required scientifically accurate and detailed content due to the absence of published research on this specific compound.

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies of Glycyllosartan Analogues

Rational Design and Synthesis of Glycyllosartan Analogues for SAR/SER Investigations

The rational design of novel drug candidates typically involves modifying the chemical scaffold of a known active compound to improve its pharmacological profile. For sartans, this often involves alterations to the biphenyl (B1667301) tetrazole or alternative heterocyclic moieties, the alkyl side chains, and the terminal functional groups to enhance receptor binding affinity, selectivity, and pharmacokinetic properties.

While general synthetic strategies for biphenyl sartans are well-documented, involving key steps like the Suzuki coupling to form the biphenyl core, specific synthetic routes tailored to this compound analogues are not detailed in the public domain. Patents that list this compound do so as part of a broad class of compounds, without providing specific examples of its synthesis or the generation of a library of analogues for SAR or SER studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel analogues and for guiding drug design.

2D and 3D QSAR Approaches for Activity Prediction

Two-dimensional (2D) QSAR models typically use topological descriptors, while three-dimensional (3D) QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of molecules. These approaches have been successfully applied to other ARBs to identify key structural features responsible for their antihypertensive effects. However, a specific QSAR model for this compound has not been published. The development of such a model would require a dataset of this compound analogues with corresponding biological activity data, which is not currently available in the public literature.

Statistical Validation of QSAR Models

The reliability of any QSAR model depends on rigorous statistical validation. Techniques such as leave-one-out cross-validation (q²), calculation of the coefficient of determination (r²), and external validation with a test set of compounds are crucial. Without a developed QSAR model for this compound, no such statistical validation data can be reported.

Structure-Based Drug Design Approaches for this compound Optimization

Structure-based drug design utilizes the 3D structure of the target protein—in this case, the angiotensin II type 1 (AT₁) receptor—to design or optimize inhibitors. Techniques like molecular docking and molecular dynamics simulations help in understanding the binding interactions between the ligand and the receptor. While the crystal structure of the AT₁ receptor in complex with various other sartans has been elucidated and used for such studies, there are no specific published studies detailing the use of these methods for the optimization of this compound.

Elucidation of Key Pharmacophoric Features and Molecular Determinants of Activity

A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific receptor target. For the sartan class of drugs, the key pharmacophoric features generally include an acidic group (like the tetrazole or a carboxylic acid), a biphenyl scaffold, and a lipophilic side chain. These features allow for critical interactions with key residues in the binding pocket of the AT₁ receptor.

While a general pharmacophore for AT₁ receptor antagonists is well-established, a specific model derived from or for this compound and its analogues is not available. The precise molecular determinants that would differentiate this compound's activity from other sartans remain to be elucidated through dedicated research that is not currently in the public domain.

Absorption, Distribution, Metabolism, and Excretion Adme Research of Glycyllosartan Non Human Investigations

In Vitro Metabolic Stability and Metabolite Identification in Preclinical Biological Systems

In vitro assays are crucial early steps in drug discovery to estimate how a compound will be metabolized and cleared in the body. nuvisan.com

Identification and Characterization of Glycyllosartan Metabolites

During stability assays, samples can also be analyzed to identify the structures of metabolites formed. nih.gov Using high-resolution mass spectrometry, researchers can detect and elucidate the chemical structures of new molecules resulting from the biotransformation of the parent drug. nih.gov Identifying major metabolites is critical, as they can contribute to the drug's efficacy or potential toxicity. Comparing metabolite profiles between preclinical species and humans is essential to ensure that the animal models are appropriate for safety testing. nuvisan.com

In Vivo Disposition and Tissue Distribution in Animal Models

In vivo studies involve administering the compound to living animals (e.g., rats, mice) to understand its behavior in a whole biological system. fda.gov Radiolabeling the compound, often with Carbon-14 (¹⁴C) or Tritium (³H), is a common technique to track its movement throughout the body. pharmaron.com

Quantitative Whole-Body Autoradiography (QWBA)

QWBA is an imaging technique that provides a comprehensive visual and quantitative map of a radiolabeled drug's distribution across the entire body. criver.com Following administration of the labeled compound to an animal (commonly a rat), the animal is sectioned and imaged to reveal the concentration of radioactivity in various organs and tissues at different time points. wuxiapptec.comqps.com This method is particularly useful for identifying tissues where the drug or its metabolites may accumulate, including small tissues or those with potential for toxicity, such as the melanin-containing uveal tract of the eye. criver.comwuxiapptec.com

Enzyme-Mediated Biotransformation Pathways in Non-Human Systems

Biotransformation is the process by which the body chemically alters xenobiotics, such as drugs, primarily to make them more water-soluble for easier excretion. mdpi.com This typically occurs in two phases. Phase I reactions involve oxidation, reduction, or hydrolysis, often mediated by CYP enzymes. nih.govmdpi.com Phase II reactions involve conjugation, where an endogenous molecule (like glucuronic acid or sulfate) is attached to the drug, a process catalyzed by transferase enzymes. drughunter.com

Identifying the specific enzymes responsible for a drug's metabolism (a process called reaction phenotyping) is vital for predicting potential drug-drug interactions. While CYPs are a major focus, other enzyme families like flavin-containing monooxygenases, reductases, and various conjugation enzymes can also play significant roles. nih.govnih.gov Understanding these pathways in preclinical species helps anticipate the metabolic fate of the drug in humans. mdpi.com

Bioavailability Assessment in Preclinical Animal Models

The oral bioavailability of a drug candidate is a critical parameter assessed during preclinical development to predict its absorption characteristics in humans. nih.govresearchgate.net Preclinical animal models, such as rats, dogs, and monkeys, are commonly used for these evaluations. researchgate.netnih.gov Research in this area for this compound indicates that the compound exhibits very low oral bioavailability in preclinical species. googleapis.com

Detailed public-domain research findings, including specific bioavailability percentages and comprehensive data tables from studies in various animal models, are not extensively available in the reviewed scientific literature. General pharmacokinetic studies often involve intravenous and oral administration to determine the absolute bioavailability. researchgate.netgoogleapis.com However, specific data points from such studies on this compound have not been published in the accessible literature.

Prodrug Design and Optimization Strategies for Glycyllosartan Research

Rationale for Glycyllosartan Prodrug Development for Research Applications

The primary motivation for designing prodrugs of a parent compound, such as this compound, is to overcome barriers that limit its effectiveness in research settings. humanjournals.com These barriers can include poor aqueous solubility, which can hinder formulation and administration, and low membrane permeability, which can lead to incomplete absorption. ijpcbs.comnih.gov A prodrug strategy can address these issues by masking the functional groups of the parent drug that are responsible for these undesirable properties. slideshare.net

Furthermore, prodrugs can be designed to achieve targeted delivery to specific tissues or cells. humanjournals.comwuxiapptec.com This is particularly relevant in research applications where it is desirable to localize the action of this compound to a specific site, thereby minimizing potential off-target effects and increasing its therapeutic index for investigational purposes. innovareacademics.inijpsjournal.com By modifying the structure of this compound to create a prodrug, researchers can also investigate ways to improve its metabolic stability, protecting it from premature degradation and extending its duration of action. wuxiapptec.com The implementation of a prodrug approach in the early stages of drug development is a growing trend, as it can significantly alter the tissue distribution, efficacy, and toxicity profile of the parent drug. nih.gov

Chemical Linker and Promoity Selection in this compound Prodrug Design

Chemical Linkers: The linker must be stable enough to remain intact until the prodrug reaches its intended target, at which point it should cleave to release the active this compound. nih.gov Common linkers used in prodrug design include esters and amides, which can be cleaved by ubiquitous esterase and amidase enzymes in the body. fiveable.mersc.org The rate of cleavage can be tuned by modifying the structure of the linker, allowing for either rapid or sustained release of the parent drug. rsc.org For example, ester linkers generally lead to faster drug release compared to amide linkers. rsc.org Self-immolative linkers are another sophisticated option, designed to undergo an intramolecular cyclization or elimination reaction to release the drug following an initial triggering event. otago.ac.nz

Enzyme-Activated Prodrug Systems for this compound

Enzyme-activated prodrug therapy (EAPT) is a targeted approach that utilizes enzymes that are overexpressed at a specific site, such as a tumor, to convert a non-toxic prodrug into its active cytotoxic form. rsc.org This strategy enhances the selectivity of the drug, minimizing systemic toxicity. nih.gov For this compound, this would involve designing a prodrug that is a substrate for a specific enzyme located in the target tissue.

One established strategy is glycosidase-activated prodrug therapy, where a carbohydrate moiety is attached to the drug. nih.gov This glycosylated prodrug can then be cleaved by a specific glycosidase enzyme at the target site, releasing the active this compound. nih.gov This approach not only provides targeted delivery but can also improve the aqueous solubility of the drug. nih.gov Another example is the lectin-directed enzyme activated prodrug therapy (LEAPT) system, which uses a glycosylated enzyme that localizes to a specific tissue based on its sugar pattern to activate a corresponding capped prodrug. nih.gov For instance, prodrugs of doxorubicin (B1662922) and 5-fluorouracil (B62378) have been designed with an L-rhamnosyl sugar unit, which are stable in the blood but are released by a synthetically d-galactosylated rhamnosidase enzyme. nih.gov

The design of such systems requires careful consideration of the enzyme's catalytic activity and the stability of the prodrug to avoid premature activation. rsc.org The goal is to achieve a synchronized release of the enzyme and the prodrug at the target site to ensure efficient conversion and therapeutic effect. rsc.org

Computational Approaches in this compound Prodrug Design

Computational methods have become indispensable tools in modern drug discovery and are particularly valuable in the rational design and optimization of prodrugs. ijnrd.orgmdpi.com These in silico approaches can predict the properties of potential prodrug candidates, thereby reducing the time and cost associated with experimental screening. ijnrd.orglabinsights.nl

Molecular Orbital (MO) and Molecular Mechanics (MM) Calculations

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and Molecular Mechanics) approach, are powerful computational techniques for studying large molecules like prodrugs. gaussian.comwikipedia.org In an ONIOM calculation, the molecule is partitioned into layers that are treated with different levels of theory. gaussian.comwikipedia.org

For a this compound prodrug, the region of primary interest, such as the linker and its connection to the parent drug and promoiety, can be treated with a high-level, computationally expensive molecular orbital (MO) method like density functional theory (DFT). gaussian.com The remainder of the molecule can be treated with a less demanding molecular mechanics (MM) force field. gaussian.com This MO:MM approach allows for an accurate description of the electronic structure and reactivity of the critical part of the prodrug while still accounting for the steric and electrostatic influence of the entire system in a computationally feasible manner. gaussian.com These calculations can be used to predict the stability of the prodrug, the mechanism of linker cleavage, and the electronic properties that may influence its interaction with target enzymes.

Virtual Screening and Activity Prediction for Prodrug Candidates

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nvidia.comchapman.edu In the context of this compound prodrug design, virtual screening can be employed to identify optimal promoieties and linkers.

Structure-based virtual screening (SBVS) can be used if the three-dimensional structure of the target activating enzyme is known. nvidia.com Molecular docking simulations, a key component of SBVS, can predict how different this compound prodrug candidates will bind to the active site of the enzyme. nvidia.comchapman.edu This allows for the prioritization of candidates that are most likely to be efficiently cleaved.

Ligand-based virtual screening (LBVS) is utilized when the structure of the target enzyme is unknown. nvidia.com This approach relies on the knowledge of existing molecules (ligands) that are known to be activated by the target enzyme. Computational models are built based on the chemical features of these known active compounds, and these models are then used to screen libraries of potential prodrugs for similar characteristics. nvidia.com

Analytical Methodologies for Glycyllosartan Research and Development

Chromatographic Method Development and Validationpensatechpharma.commonash.edunih.gov

Chromatographic techniques are central to pharmaceutical analysis, providing the means to separate a target compound from impurities, degradation products, and matrix components. monash.edu The development process involves optimizing parameters to achieve desired performance characteristics like selectivity and sensitivity, followed by rigorous validation to ensure the method is fit for its intended purpose. pensatechpharma.comgamanamspmvv.in

High-Performance Liquid Chromatography (HPLC) for Purity and Quantificationcreative-biolabs.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Glycyllosartan and quantifying it in bulk drug substance and finished pharmaceutical products. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for sartan-type molecules due to their chemical characteristics. nih.govijper.orgnih.gov

Method development would focus on selecting an appropriate stationary phase (e.g., a C18 column) and optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH, flow rate, and detector wavelength to achieve optimal separation between this compound and any potential impurities. nih.govnih.govhmdb.ca UV detection is common for sartans, often set at a wavelength where the analyte exhibits maximum absorbance, such as 225 nm or 245 nm. ijper.orgajpaonline.com

A hypothetical set of HPLC parameters for the analysis of this compound is presented below.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with: A: 0.05 M Phosphate (B84403) Buffer (pH 3.5) B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm (UV/PDA Detector) |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis in Complex Matricesnih.govmeasurlabs.com

For the quantification of this compound in complex biological matrices such as plasma or tissue, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity. lcms.cznih.govnih.gov This is crucial for pharmacokinetic studies. The sample preparation step, often involving protein precipitation or solid-phase extraction, is critical to remove interfering matrix components. nih.govnih.govchromatographyonline.comdrawellanalytical.com

The LC part of the method separates this compound from other metabolites and endogenous compounds, while the MS/MS detector provides highly specific quantification by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov Electrospray ionization (ESI) is commonly used for this class of compounds. nih.gov The high sensitivity of LC-MS/MS allows for the detection of very low concentrations of the drug, which is often necessary for clinical research. sciex.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound in Plasma

| Parameter | Condition |

|---|---|

| LC Column | C18 (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Detection | Tandem Mass Spectrometry (MS/MS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein Precipitation with Acetonitrile |

Robustness and Reproducibility in Analytical Methodseuropa.euich.orgchromatographyonline.com

Validation of an analytical method in accordance with International Council for Harmonisation (ICH) guidelines is mandatory to ensure its reliability. ich.org Robustness and reproducibility are key validation parameters.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage. europa.euich.orgchromatographyonline.com For an HPLC method, this involves testing the effect of slight changes in parameters like mobile phase pH, organic solvent composition, column temperature, and flow rate. chromatographyonline.comresearchgate.net

Reproducibility expresses the precision between different laboratories, demonstrating the transferability of the method. europa.euich.org Intermediate precision, which assesses variations within a single laboratory (e.g., different analysts, different days, different equipment), is also a critical component of validation. ich.orgchromatographyonline.com The results of these tests, typically evaluated by the relative standard deviation (RSD) of the measurements, must fall within predefined acceptance criteria. ijper.org

Table 3: Typical Parameters Investigated in a Robustness Study for an HPLC Method

| Parameter | Variation |

|---|---|

| pH of Mobile Phase Buffer | ± 0.2 units |

| Mobile Phase Composition | ± 2% absolute for the organic component |

| Column Temperature | ± 5°C |

| Flow Rate | ± 0.1 mL/min |

| Detection Wavelength | ± 2 nm |

Spectroscopic Techniques for Structural Elucidation and Characterizationvu.edu.au

Spectroscopic methods are indispensable for the initial identification and structural confirmation of a new chemical entity like this compound. monash.edu These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for unambiguous structure elucidation. googleapis.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be performed.

For this compound, ¹H NMR would be used to confirm the presence of signals corresponding to both the sartan framework (e.g., aromatic protons of the biphenyl-tetrazole group) and the attached glycine (B1666218) moiety (e.g., the α-amino acid protons). magritek.com ¹³C NMR would complement this by identifying all carbon atoms in the molecule, including the carbonyl and α-carbon of the glycine part and the characteristic carbons of the sartan structure. nih.gov The connectivity between the glycine and sartan parts would be definitively established using 2D NMR techniques like HMBC.

High-Resolution Mass Spectrometry (HRMS)labmanager.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy by measuring its exact mass-to-charge ratio (m/z). labmanager.com This technique is crucial for confirming the molecular formula of a newly synthesized compound like this compound. criver.com

Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same integer mass but different elemental formulas. The experimentally measured exact mass is compared to the theoretically calculated mass for the proposed structure of this compound. A mass accuracy of less than 5 parts per million (ppm) provides strong evidence for the correct elemental composition, confirming the identity of the molecule. criver.com

Bioanalytical Methodologies for Preclinical Sample Analysis

The quantitative determination of drug concentrations in biological matrices is a critical component of preclinical research, providing essential data for pharmacokinetic (PK) and toxicokinetic (TK) studies. nih.govjgtps.com For a novel compound such as this compound, the development and validation of robust bioanalytical methods are paramount to accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. raps.org These methods must be sensitive, selective, and reproducible to ensure the reliability of the data that informs the progression of a drug candidate from preclinical to clinical development. jgtps.comrfppl.co.in

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of small molecules like this compound in preclinical samples due to its high sensitivity, specificity, and throughput. rfppl.co.inresearchgate.net The development of an LC-MS/MS method for this compound would involve meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The primary goal of sample preparation is to extract this compound from the biological matrix (e.g., plasma, serum, or tissue homogenates) and remove endogenous interferences that could suppress or enhance the analyte's signal during mass spectrometric detection. researchgate.net Common techniques employed for small molecules include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. nih.govchromatographyonline.com The supernatant, containing the analyte, is then separated by centrifugation for subsequent analysis.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. nih.gov The choice of solvent is critical and depends on the physicochemical properties of this compound. LLE often provides a cleaner extract compared to PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix. researchgate.net The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of solvent. This technique can yield very clean extracts and allows for sample concentration.

Chromatographic and Mass Spectrometric Conditions

A typical LC-MS/MS method for the quantification of this compound in preclinical plasma samples would be developed and validated. The separation is generally achieved using a reverse-phase C18 column. nih.govnih.gov Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govchromatographyonline.com

The table below outlines a hypothetical, yet representative, set of parameters for an LC-MS/MS method for this compound analysis.

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis in Preclinical Plasma

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Analytical Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | 5 minutes (using a gradient elution) |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition (Analyte) | e.g., m/z 450.2 → 207.1 (Hypothetical) |

| MRM Transition (IS) | e.g., m/z 455.2 → 212.1 (Hypothetical Stable Isotope Labeled IS) |

| Nebulizing Gas Flow | 3.0 L/min chromatographyonline.com |

(IS = Internal Standard)

Method Validation

Before a bioanalytical method can be used for routine analysis of preclinical study samples, it must undergo a thorough validation process to demonstrate its reliability, as per regulatory guidelines. europa.eu Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. nih.gov

The table below summarizes the typical acceptance criteria and plausible validation results for a bioanalytical method for this compound.

Table 2: Illustrative Bioanalytical Method Validation Summary for this compound

| Validation Parameter | Acceptance Criteria | Illustrative Finding |

|---|---|---|

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1.0 - 1000 ng/mL with r² > 0.995 |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% nih.gov | 1.0 ng/mL |

| Intra-day Accuracy & Precision | Accuracy: within ±15% of nominal valuePrecision: Coefficient of Variation (CV) ≤ 15% | Accuracy: -5.2% to 6.8%Precision: CV ≤ 8.5% |

| Inter-day Accuracy & Precision | Accuracy: within ±15% of nominal valuePrecision: Coefficient of Variation (CV) ≤ 15% | Accuracy: -7.1% to 4.5%Precision: CV ≤ 9.2% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | CV < 10% |

| Recovery | Consistent and reproducible | Mean recovery of 85% (Analyte) and 88% (IS) |

| Stability | Analyte concentration within ±15% of baseline in various conditions (e.g., bench-top, freeze-thaw, long-term storage) | Stable for 24h at room temp, 3 freeze-thaw cycles, and 90 days at -80°C |

These methodologies ensure that the concentration data generated during preclinical studies are accurate and reliable, forming a solid foundation for the pharmacokinetic and toxicokinetic evaluation of this compound. jgtps.com

Advanced Theoretical and Computational Studies of Glycyllosartan

Molecular Docking Simulations with Angiotensin Receptors and Other Targets

This section would typically detail computer-based simulations that predict the preferred orientation of Glycyllosartan when bound to a receptor, primarily the angiotensin II type 1 (AT1) receptor. The research would report on binding affinity scores (measured in kcal/mol) and describe the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between this compound and the amino acid residues of the receptor's binding pocket. Such studies are crucial for understanding the basis of the drug's antagonistic activity.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Analysis

Following molecular docking, this section would describe MD simulations, a computational method that analyzes the physical movements of atoms and molecules over time. This research would assess the stability of the this compound-receptor complex, showing how the compound and receptor interact and change shape over a simulated period (e.g., nanoseconds). Key analyses would include Root Mean Square Deviation (RMSD) to measure the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify the flexibility of specific parts of the receptor and ligand.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

This part of the article would focus on quantum mechanical calculations to investigate the electronic properties of the this compound molecule. These studies would provide insights into the molecule's electron distribution, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. This information helps in understanding the molecule's intrinsic reactivity and its ability to participate in chemical reactions and intermolecular interactions.

In Silico Prediction of Biological Activities and Pharmacokinetic Parameters (Non-Human)

This final section would present data from computational models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These in silico tools estimate parameters like intestinal absorption, blood-brain barrier penetration, and potential metabolic pathways. Furthermore, predictions on other potential biological targets and activities could be explored to understand the compound's broader pharmacological profile.

To generate the requested article, specific research data from studies conducted on this compound would be required.

Intellectual Property Landscape and Academic Research Implications for Glycyllosartan

Analysis of Patents Pertaining to Glycyllosartan and Related Chemical Space

Synthetic Method Patents and Freedom-to-Operate in Research

Specific patents detailing the synthesis of this compound are not prominently found in publicly accessible patent databases. The compound is often included in the general claims and descriptions of patents covering a wide range of ARBs. googleapis.comgoogle.comgoogle.co.ug This indicates that the synthesis of this compound may fall under broader patents covering the general synthetic routes applicable to the sartan class of molecules. For academic and early-stage researchers, this landscape implies a degree of freedom-to-operate for non-commercial research purposes. The core patents for the fundamental structure of many ARBs may have expired, allowing for the synthesis and investigation of related compounds like this compound for research use. However, any commercial application of a synthetic method would require a thorough freedom-to-operate analysis to ensure it does not infringe on any existing, more specific process patents.

Use-Based Patents for Preclinical Indications

While this compound is listed in patents for dual-acting antihypertensive agents and other cardiovascular therapies, there is a lack of specific use-based patents that claim this compound for novel preclinical indications based on new discoveries of its mechanism of action. google.com The existing patent literature generally includes this compound as part of a class of drugs for established indications like hypertension. googleapis.comgoogle.com The development of a use-based patent would typically require significant preclinical data demonstrating a novel and non-obvious therapeutic application. clinsurggroup.comwikipedia.orgokids-net.at The absence of such patents for this compound suggests a limited focus on exploring its unique preclinical properties in recent years.

Role of Academic Research in Shaping this compound's Intellectual Property

Academic research plays a crucial role in shaping the intellectual property landscape of pharmaceuticals, often by identifying new therapeutic uses or improved formulations for existing compounds. researchgate.nete-elgar.com In the case of this compound, while direct academic research leading to specific patents appears limited, the broader academic work on ARBs has undoubtedly influenced the understanding of its therapeutic potential. Academic studies on the mechanisms of ARBs in various diseases could, in principle, provide the basis for new use-patents. However, for a compound like this compound, which is one of many in its class, academic research would need to demonstrate a unique and advantageous profile to justify the investment in securing new intellectual property.

Open Science Initiatives and Data Sharing in Angiotensin Receptor Blocker Research

The field of angiotensin receptor blocker research has seen the influence of open science initiatives, which promote the sharing of research data and collaboration. grios.orgopen-science-monitoring.orgeuropa.euscienceeurope.orgeua.eu These initiatives aim to accelerate scientific discovery by making research findings, including preclinical and clinical data, more accessible to the scientific community. While there are no prominent open science initiatives focused solely on this compound, the broader movement within cardiovascular and pharmaceutical research encourages data sharing that could encompass compounds like it. The availability of shared data on ARBs can facilitate new research hypotheses and potentially lead to the identification of novel uses for less-studied compounds within the class.

Collaborative Research and Licensing Opportunities in Drug Discovery

Collaborative research between academic institutions and pharmaceutical companies is a common pathway for drug discovery and development. ionis.comnih.govspringernature.com For a compound like this compound, which appears to have a limited independent patent portfolio, collaborative efforts could be a viable strategy for exploring its potential. A company holding a patent on a specific formulation or a novel use of an ARB might license this technology to other researchers or companies for further development. Conversely, academic researchers who uncover a novel application for this compound could seek to license their findings to a pharmaceutical partner for commercialization. The landscape for such opportunities for this compound would depend on the strength of any new preclinical data and the remaining patent life of any relevant broader ARB patents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.